molecular formula C25H21BrN2O2 B4884046 N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide

Cat. No.: B4884046
M. Wt: 461.3 g/mol
InChI Key: VVLQPWDYEYZTRR-UHFFFAOYSA-N
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Description

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is a complex organic compound that features a quinolinium ion, a benzamide group, and a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide typically involves multiple steps:

    Formation of the Quinolinium Ion: The quinolinium ion can be synthesized by methylation of quinoline using methyl iodide in the presence of a base.

    Acetylation: The quinolinium ion is then acetylated using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling with Benzamide: The acetylated quinolinium ion is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Bromide Salt: The final step involves the addition of hydrobromic acid to form the bromide salt of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide can undergo various chemical reactions, including:

    Oxidation: The quinolinium ion can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium halides in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide.

    Reduction: The corresponding amine.

    Substitution: The substituted halide derivatives.

Scientific Research Applications

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinolinium ion’s ability to fluoresce under UV light.

    Medicine: Explored for its potential as an antimicrobial agent due to the presence of the quinolinium ion, which can disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide involves its interaction with biological membranes. The quinolinium ion can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This disruption is facilitated by the compound’s amphipathic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-{4-[2-(1-methylquinolinium-2-yl)vinyl]phenyl}methanamine iodide
  • Dequalinium

Uniqueness

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[2-(4-methylquinolin-1-ium-1-yl)acetyl]phenyl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2.BrH/c1-18-15-16-27(23-10-6-5-9-22(18)23)17-24(28)19-11-13-21(14-12-19)26-25(29)20-7-3-2-4-8-20;/h2-16H,17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLQPWDYEYZTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)CC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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